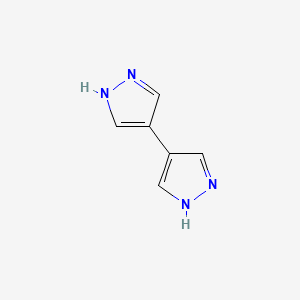

1H,1'H-4,4'-bipyrazole

描述

Structure

3D Structure

属性

IUPAC Name |

4-(1H-pyrazol-4-yl)-1H-pyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4/c1-5(2-8-7-1)6-3-9-10-4-6/h1-4H,(H,7,8)(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPYGFECUFVDWKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1)C2=CNN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00368591 | |

| Record name | 4,4'-Bi-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00368591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25240-33-9 | |

| Record name | 4,4'-Bi-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00368591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies for 1h,1 H 4,4 Bipyrazole and Its Functionalized Analogues

Established Methodologies for the Bipyrazole Core Synthesis

The construction of the fundamental 1H,1'H-4,4'-bipyrazole ring system can be achieved through several established chemical pathways. The choice of method often depends on the availability of starting materials, desired substitution patterns, and scalability.

Cyclocondensation Reactions with Hydrazine (B178648) Derivatives

Cyclocondensation is a foundational and widely used method for constructing pyrazole (B372694) rings. nih.govmdpi.com This strategy involves the reaction of a bidentate nucleophile, typically hydrazine or its derivatives, with a 1,3-dielectrophilic carbon unit. nih.govchim.it Common electrophilic partners include 1,3-dicarbonyl compounds, α,β-unsaturated ketones, and their analogues. nih.govmdpi.com

The synthesis of the 4,4'-bipyrazole core via this method would conceptually involve a precursor containing two appropriately spaced 1,3-dicarbonyl functionalities, which would then react with hydrazine. For instance, the reaction of a 1,1,2,2-tetraacylethane derivative with two equivalents of hydrazine hydrate (B1144303) could, in principle, yield the 4,4'-bipyrazole core. The regioselectivity of the cyclization can be a critical factor, especially when using unsymmetrical dicarbonyl compounds or substituted hydrazines, potentially leading to a mixture of isomers. mdpi.com The reaction conditions, such as solvent and temperature, can be tuned to optimize the yield and selectivity of the desired pyrazole product. nih.gov

1,3-Dipolar Cycloaddition Reactions

The 1,3-dipolar cycloaddition is an atom-economic and powerful tool for synthesizing five-membered heterocyclic rings like pyrazoles. niscpr.res.innih.gov This reaction typically involves the [3+2] cycloaddition of a 1,3-dipole, such as a diazo compound or a nitrile imine, with a dipolarophile, which is a molecule containing a multiple bond like an alkyne or alkene. chim.itnih.gov

To construct the 4,4'-bipyrazole system, one could envision a strategy where a dipolarophile containing a pre-formed pyrazole ring reacts with a 1,3-dipole, or a symmetrical dipolarophile undergoes reaction with a pyrazole-containing dipole. Nitrile imines, often generated in situ from hydrazidoyl halides or by the oxidation of aldehyde hydrazones, are common 1,3-dipoles used for this purpose. niscpr.res.in The reaction of these nitrile imines with alkynes is a well-established route to substituted pyrazoles. niscpr.res.in Similarly, diazo compounds, generated in situ from sources like N-tosylhydrazones, readily react with alkynes to form the pyrazole ring. organic-chemistry.org The challenge in applying this to 4,4'-bipyrazole lies in designing the appropriate precursors that ensure the correct connectivity between the two pyrazole rings.

Homocoupling Reactions of Pyrazoles

Direct homocoupling of pyrazole units represents an elegant and efficient route to symmetrical bipyrazoles. A notable advancement in this area is the palladium-catalyzed oxidative homocoupling of a pyrazole boronic ester, which provides a facile route to 4,4'-bipyrazole (H₂bpz) in the presence of air and water. rsc.orgrsc.orgnih.gov This method offers a significant improvement over previous multi-step syntheses, which were often lengthy or required hazardous reagents. rsc.org In contrast to the success of this catalytic approach, earlier attempts to synthesize H₂bpz through an Ullmann-type reductive homocoupling of 4-iodopyrazole (B32481) were reported to be unsuccessful. rsc.org

Other homocoupling strategies have also been explored. For instance, a transition-metal-free method involves the aerobic, dehydrogenative homocoupling of pyrazol-5-ones to form bispyrazoles. researchgate.net Another unusual method reports that refluxing a substituted pyrazole in excess thionyl chloride can promote a C-C bond formation to yield a 4,4'-bipyrazolone. researchgate.net These methods highlight the diverse chemical approaches available for directly linking two pyrazole rings at the 4- and 4'-positions.

Table 1: Overview of Homocoupling Reactions for 4,4'-Bipyrazole Synthesis

| Coupling Method | Precursor | Catalyst/Reagent | Key Features |

|---|---|---|---|

| Palladium-Catalyzed Oxidative Homocoupling | Pyrazole boronic ester | Palladium catalyst, air, water | Facile and efficient route to 4,4'-bipyrazole. rsc.orgrsc.orgnih.gov |

| Thionyl Chloride-Promoted Coupling | Substituted pyrazole | Thionyl chloride (reflux) | Forms 4,4'-bipyrazolones under harsh conditions. researchgate.net |

| Aerobic Dehydrogenative Homocoupling | Pyrazol-5-one | K₂CO₃/Dioxane or CH₃CN | Transition-metal-free method for bispyrazoles. researchgate.net |

| Ullmann-type Reductive Homocoupling | 4-Iodopyrazole | Copper (typical) | Reported as unsuccessful for 4,4'-bipyrazole synthesis. rsc.org |

Multi-Component Approaches to Pyrazole Systems

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation, offer high efficiency and atom economy for the synthesis of complex molecules. scielo.org.za Several MCRs have been developed for the synthesis of pyrazole derivatives, particularly 4,4'-(arylmethylene)bis(1H-pyrazol-5-ols). acs.orgnih.gov

A common MCR strategy involves the one-pot condensation of an aldehyde with two equivalents of a pyrazolone (B3327878), such as 3-methyl-1-phenyl-2-pyrazolin-5-one. scielo.org.zanih.gov This pseudo-three-component reaction proceeds via an initial Knoevenagel condensation between the aldehyde and one molecule of the pyrazolone, followed by a Michael addition of the second pyrazolone molecule to the resulting intermediate. nih.gov These reactions can be performed under catalyst-free conditions or promoted by simple catalysts like sodium acetate (B1210297). scielo.org.zanih.gov This approach is particularly effective for generating libraries of bis-pyrazolones with diverse substituents on the methylene (B1212753) bridge. acs.orgnih.gov

Targeted Functionalization and Derivatization of this compound

Beyond the synthesis of the parent compound, the introduction of functional groups onto the bipyrazole core is crucial for tuning its electronic, steric, and coordination properties.

Introduction of Methyl and Other Alkyl Substituents (e.g., 3,3',5,5'-tetramethyl derivatives)

The synthesis of alkyl-substituted analogues, such as 3,3',5,5'-tetramethyl-1H,1'H-4,4'-bipyrazole (H₂Me₄BPZ), is of significant interest for creating more soluble and structurally robust ligands for coordination polymers. acs.orgmdpi.com The synthesis of this specific derivative can be achieved through methods analogous to those for the unsubstituted core, but starting with appropriately substituted precursors. smolecule.com

One common route involves the condensation reaction between a hydrazine derivative and a suitable carbonyl compound. smolecule.com For the tetramethyl derivative, this would entail a precursor containing the necessary methyl groups that, upon cyclization, are positioned at the 3, 3', 5, and 5' positions. The preparation of 3,3',5,5'-tetramethyl-4,4'-bipyrazole has been accomplished using established literature methods, yielding the pure ligand which can then be used in the synthesis of metal-organic frameworks and coordination complexes. acs.orgmdpi.com The presence of the methyl groups enhances the ligand's solubility and influences the final structure of the resulting coordination polymers. mdpi.com

Electrophilic and Nucleophilic Substitution Reactions on the Bipyrazole Ring

The pyrazole ring is an aromatic heterocycle, and its reactivity towards electrophilic and nucleophilic substitution is a key aspect of its chemistry. Generally, electrophilic substitution on the pyrazole ring occurs preferentially at the C4 position. pharmdbm.comimist.manih.govmdpi.com This is due to the electronic distribution within the ring, where the C4 position is the most electron-rich. Common electrophilic substitution reactions include halogenation, nitration, and sulfonation. pharmajournal.net For instance, pyrazole reacts with chlorine or sulfuryl chloride to yield 4-chloropyrazole, and with a nitrating mixture (HNO3 + H2SO4) under harsh conditions to produce 4-nitropyrazole. pharmdbm.com Similarly, sulfonation with fuming sulfuric acid gives pyrazole-4-sulfonic acid. pharmajournal.net

Nucleophilic substitution reactions on the pyrazole ring are less common and typically require the presence of strong electron-withdrawing groups to activate the ring. nih.govpharmajournal.net The C3 and C5 positions are the most susceptible to nucleophilic attack. imist.manih.govmdpi.com The presence of a good leaving group, such as a halogen, at these positions facilitates substitution by various nucleophiles.

Synthesis of Substituted 1,1'-, 1,3'-, 3,3'-, and 4,4'-Bipyrazoles

The synthesis of substituted bipyrazoles, where two pyrazole rings are linked together, offers a vast chemical space for designing novel compounds. Different isomers (1,1'-, 1,3'-, 3,3'-, and 4,4'-bipyrazoles) can be synthesized through various strategies.

1,1'-Bipyrazoles: The formation of the N-N bond in 1,1'-bipyrazoles is often achieved through the oxidative dimerization of N-unsubstituted pyrazole precursors. clockss.org For example, the oxidation of 3(5)-amino-4-ethoxycarbonyl-5(3)-phenylaminopyrazole with peroxides yields the corresponding 1,1'-bipyrazole (B3058625). clockss.org Another approach involves the reaction of 3-methoxycarbonyl-2-pyrazoline with lead tetraacetate, which can lead to the formation of 1,1'-bipyrazole derivatives. clockss.org Benzylation of 1H-bispyrazoles under phase transfer conditions is another method to obtain 1,1'-disubstituted derivatives. jst.go.jp

1,3'-Bipyrazoles: A common route to substituted 1,3'-bipyrazoles involves the reaction of pyrazolyl hydrazines with 1,3-dicarbonyl compounds. tu-clausthal.de An efficient two-step synthesis of 4-amino-1,3'-bipyrazoles starts with the azo coupling of ethyl cyanoacetate (B8463686) with 1-alkylpyrazolyldiazonium chlorides, followed by a Thorpe-Ziegler type cyclization. tu-clausthal.de

3,3'-Bipyrazoles: The synthesis of 3,3'-bipyrazoles can be achieved through the reaction of enaminones with hydrazine hydrate in refluxing ethanol. mdpi.comnih.gov For instance, 3-[E-3-(N,N-dimethyl-amino)acryloyl]-4-(4-nitrophenyl)-1-aryl-1H-pyrazoles react with hydrazine hydrate to afford 1H,1'H-3,3'-bipyrazoles. mdpi.comnih.gov Another strategy involves the synthesis of 4,4',5,5'-tetranitro-2H,2'H-3,3'-bipyrazole (TNBP), which serves as a precursor for various energetic derivatives. rsc.org

4,4'-Bipyrazoles: The synthesis of 4,4'-bipyrazoles can be accomplished through several routes. One method involves the reaction of 5-hydroxypyrazole-4-carboxylates with thionyl chloride, which surprisingly leads to dimerization and the formation of dialkyl 5,5'-dioxo-4,4'-bipyrazole-4,4'-dicarboxylates. These can then be converted to the corresponding 4,4'-bipyrazoles. nih.govbeilstein-journals.org Another approach is the cyclocondensation of β-dimethylaminoenones with hydrazine derivatives, which can regioselectively yield 1,4'-bipyrazoles. scielo.brresearchgate.net The synthesis of 3,3',5,5'-tetramethyl-1H,1'H-4,4'-bipyrazole has also been reported.

A variety of substituted bipyrazoles have been synthesized using these methods, as detailed in the table below.

| Bipyrazole Isomer | Starting Materials | Reagents and Conditions | Resulting Compound(s) | Reference(s) |

| 1,1'-Bipyrazole | 3(5)-Amino-4-ethoxycarbonyl-5(3)-phenylaminopyrazole | Dibenzoyl or di-t-butyl peroxides | Corresponding dimer | clockss.org |

| 1,1'-Bipyrazole | 1H-Bispyrazoles | Benzyl chloride, phase transfer conditions | 1,1'-Dibenzyl derivatives | jst.go.jp |

| 1,3'-Bipyrazole | Ethyl cyanoacetate, 1-alkylpyrazolyldiazonium chlorides | 1. Azo coupling; 2. Thorpe-Ziegler cyclization (Et3N-DMF, 90°C) | Substituted 4-amino-1,3'-bipyrazoles | tu-clausthal.de |

| 3,3'-Bipyrazole | Enaminones | Hydrazine hydrate, absolute ethanol, reflux | 1H,1'H-3,3'-Bipyrazoles | mdpi.comnih.gov |

| 4,4'-Bipyrazole | 5-Hydroxypyrazole-4-carboxylates | Refluxing thionyl chloride, then alkaline hydrolysis and decarboxylation | 4,4'-Bipyrazoles | nih.govbeilstein-journals.org |

| 1,4'-Bipyrazole | β-Dimethylaminoenones | Hydrazine monohydrate, ethanol, room temperature | Novel 1,4'-bipyrazoles | scielo.brresearchgate.net |

Advanced Synthetic Techniques and Optimization

To improve efficiency, yield, and selectivity, advanced synthetic techniques have been applied to the synthesis of bipyrazoles. These include transition-metal catalysis and microwave-assisted protocols, which often offer milder reaction conditions and shorter reaction times.

Transition-Metal Catalyzed Synthetic Routes

Transition-metal catalysis has become an indispensable tool in modern organic synthesis, and the construction of bipyrazole frameworks is no exception. mdpi.com Palladium-catalyzed cross-coupling reactions, such as Suzuki and Heck couplings, are particularly valuable for forming the C-C bond between two pyrazole rings. nih.gov For instance, an efficient Pd-catalyzed homocoupling of heteroaryl bromides using a sterically hindered monophosphorus ligand (BIDIME) has been developed for the synthesis of symmetrical biheteroaryls, including bipyrazoles. nih.gov This method proceeds via a tandem Miyaura borylation/Suzuki coupling sequence. nih.gov The use of polymeric ligands like PolyBIDIME allows for catalyst recycling, enhancing the practicality of the method. nih.gov

The table below summarizes a key transition-metal catalyzed approach to bipyrazole synthesis.

| Reaction Type | Catalyst/Ligand | Substrates | Key Features | Reference |

| Pd-catalyzed Homocoupling | Pd catalyst / BIDIME or PolyBIDIME | Heteroaryl bromides | Tandem Miyaura borylation/Suzuki coupling; good tolerance of various heteroaryl bromides; catalyst recycling with PolyBIDIME. | nih.gov |

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has gained significant attention as a green chemistry approach due to its ability to dramatically reduce reaction times, improve yields, and often enable solvent-free reactions. researchgate.netrsc.org The synthesis of bipyrazole derivatives has benefited from this technology. For example, the reaction of pyrazolyl hydrazones can be promoted by microwave irradiation in the absence of a solvent to produce bipyrazoles in minutes with yields ranging from 30-84%. rsc.org Another example is the microwave-assisted synthesis of novel bipyrazole derivatives from substituted chalcones and isonicotinic acid hydrazide. researchgate.net This method is noted for being less time-consuming and more environmentally friendly than conventional heating methods. researchgate.net

Regioselectivity and Stereocontrol in Bipyrazole Synthesis

Controlling regioselectivity is a critical challenge in the synthesis of unsymmetrically substituted bipyrazoles. The choice of starting materials, reagents, and reaction conditions can significantly influence the outcome. For instance, in the synthesis of 1,4'-bipyrazoles from β-dimethylaminoenones and hydrazine derivatives, high regioselectivity can be achieved. scielo.brresearchgate.net Similarly, the reaction of 1,3-diketones with substituted hydrazines can lead to regioisomeric mixtures of pyrazoles, but the use of fluorinated alcohols as solvents has been shown to dramatically increase the regioselectivity in favor of one isomer. acs.org

In the synthesis of 3,3'-bipyrazoles from enaminones and hydrazine, the reaction proceeds with a specific regiochemistry to afford the desired product. mdpi.comnih.gov The regioselective synthesis of C3-hydroxyarylated pyrazoles has been achieved through the reaction of pyrazole N-oxides with arynes, a method that does not require blocking groups at other positions to direct the substitution. scholaris.ca

Stereocontrol is also a crucial aspect, particularly when chiral centers are present in the substituents or when creating atropisomeric bipyrazoles. While the provided sources focus more on regioselectivity, the principles of stereocontrolled synthesis would apply, utilizing chiral auxiliaries, catalysts, or starting materials to induce a specific stereochemical outcome.

Coordination Chemistry of 1h,1 H 4,4 Bipyrazole As a Ligand

Ligand Design Principles and Coordination Modes

The design of ligands based on the 1H,1'H-4,4'-bipyrazole scaffold is guided by several key principles that dictate their coordination behavior with metal ions. These principles include the inherent bidentate and bridging capabilities of the bipyrazole unit, the crucial role of the nitrogen atoms in complexation, and the influence of substituents on the pyrazole (B372694) rings.

This compound is a versatile building block in coordination chemistry, primarily due to its ability to act as both a bidentate and a bridging ligand. acs.org This dual functionality arises from the presence of two pyrazole rings linked at the 4 and 4' positions. Each pyrazole ring contains two adjacent nitrogen atoms, but typically only one nitrogen atom from each ring participates in coordination to a metal center.

In its most common coordination mode, the bipyrazole ligand bridges two metal centers, with each pyrazole ring coordinating to a different metal ion in a monodentate fashion. This bridging capability is fundamental to the formation of extended structures such as one-dimensional chains, two-dimensional layers, and three-dimensional frameworks. acs.org For instance, in the solvothermal reaction of 3,3′,5,5′-tetramethyl-4,4′-bipyrazole (H2Me4BPZ) with various transition metal salts, the ligand acts as a bridging spacer to form coordination polymers. acs.org

The geometry of the resulting coordination polymer is influenced by the metal ion and the reaction conditions. For example, with zinc and cobalt, isoreticular three-dimensional porous networks with square-shaped channels are formed. acs.org In contrast, with cadmium, a nonporous three-dimensional network is created, and with copper, a porous framework with square Cu4 nodes is observed. acs.org

The nitrogen atoms of the pyrazole rings are the primary sites of interaction with metal ions. rsc.org Pyrazole itself is an aromatic five-membered N-heterocycle with an acidic NH group adjacent to a basic sp2-hybridized nitrogen atom. nih.govmdpi.com This amphiprotic character allows for diverse coordination chemistry. nih.gov In its neutral form, 1H-pyrazole typically coordinates to a metal center in a monodentate fashion through its pyridine-like nitrogen atom. rsc.org

Upon deprotonation, the resulting pyrazolate anion can act as a bridging ligand, connecting two metal centers. nih.gov This bridging is a common feature in the formation of polynuclear complexes and coordination polymers. The coordination of the nitrogen atoms from the pyrazole rings to the metal ions is a key factor in the stabilization of the resulting complexes. nih.gov For example, in copper complexes with naphthyl pyrazole ligands, the spectral data indicate that the ligands coordinate to the metal ion through the nitrogen atoms of the pyrazole ring. nih.gov

The introduction of substituents onto the pyrazole rings of the this compound ligand can significantly alter its steric and electronic properties, thereby influencing the structure and function of the resulting metal complexes. acs.org

Electronic Effects: The electronic nature of the substituents can modify the donor properties of the ligand. Electron-donating groups, such as methyl groups, can enhance the basicity of the nitrogen atoms, leading to stronger coordination to metal ions. Conversely, electron-withdrawing groups can decrease the basicity of the nitrogen atoms. These electronic modifications can be used to fine-tune the properties of the resulting metal complexes for specific applications. For instance, modifying pyrazoles with pyridine (B92270) yields chelating ligands that can form mixed-ligand mononuclear metal complexes. mdpi.com

The strategic placement of functional groups can also introduce specific functionalities into the resulting coordination polymers or MOFs. For example, the introduction of amino groups into the bipyrazole ligand can create pores with polar Lewis-basic functions, which can be advantageous for applications such as selective gas adsorption. researchgate.net

A comparative analysis of substituent effects on bipyrazole properties is presented in the table below:

| Compound Name | Substituents | Key Properties/Applications |

| 3,3',5,5'-Tetramethyl-1H,1'H-4,4'-bipyrazole | Methyl | Enhances thermal stability and solubility in organic solvents, suitable for catalysis and photoluminescence. |

| 3,5-diamino-1H,1'H-4,4'-bipyrazole | Amino | Creates pores with polar Lewis-basic functions in MOFs. researchgate.net |

| 3,3'-dimethyl-1H,1'H-4,4'-bipyrazole | Methyl | Used in water-stable MOFs for efficient separation of olefins. nih.gov |

Synthesis and Characterization of Metal-Bipyrazole Complexes

The synthesis of metal complexes with this compound and its derivatives has been extensively explored, leading to a rich variety of coordination compounds, including coordination polymers and metal-organic frameworks (MOFs). These materials are typically synthesized under solvothermal or hydrothermal conditions, where the metal salt and the bipyrazole ligand react in a suitable solvent at elevated temperatures.

This compound and its substituted analogues are excellent building blocks for the construction of coordination polymers and MOFs. nih.govchemscene.com These materials are crystalline solids in which metal ions or clusters are linked together by organic ligands, forming one-, two-, or three-dimensional networks. The porous nature of many of these materials makes them promising candidates for applications in gas storage, separation, and catalysis.

The solvothermal reaction of 3,3′,5,5′-tetramethyl-4,4′-bipyrazole (H2Me4BPZ) with transition metal salts such as Zn(II), Co(II), Cd(II), and Cu(II) has been shown to produce coordination polymers with diverse structures. acs.org For example, the zinc and cobalt complexes are isostructural and feature three-dimensional porous networks with square-shaped channels. acs.org In contrast, the cadmium complex forms a nonporous network, while the copper complex exhibits a porous framework with square Cu4 nodes. acs.org

The functionalization of the bipyrazole ligand can be used to tailor the properties of the resulting MOFs. For instance, a water-stable MOF constructed from 3,3'-dimethyl-1H,1'H-4,4'-bipyrazole and copper(II) ions has been shown to be effective for the separation of ethylene (B1197577) and propylene. nih.gov Similarly, zinc(II) bipyrazolate MOFs with and without pore functionalization have been studied for their ability to separate hexane (B92381) isomers. researchgate.net

The table below summarizes some examples of MOFs based on this compound and its derivatives:

| MOF Name | Metal Ion | Bipyrazole Ligand | Key Features |

| [Zn(Me4BPZ)] | Zn(II) | 3,3',5,5'-tetramethyl-4,4'-bipyrazole | 3-D porous network with square-shaped channels. acs.org |

| [Co(Me4BPZ)] | Co(II) | 3,3',5,5'-tetramethyl-4,4'-bipyrazole | Isostructural to the zinc analogue. acs.org |

| [Cu3(OH)2(Me2BPZ)2] | Cu(II) | 3,3'-dimethyl-1H,1'H-4,4'-bipyrazole | Water-stable with hexagonal pores, used for olefin separation. nih.gov |

| Zn(BPZ) | Zn(II) | This compound | Isoreticular with functionalized analogues for studying hexane isomer separation. researchgate.net |

A wide range of transition metals have been used to synthesize complexes with this compound and its derivatives. The choice of the metal ion plays a crucial role in determining the geometry and properties of the resulting complex.

Copper (Cu): Copper(II) carboxylates react with pyrazole to form mono- or dinuclear species. acs.org Copper(I) and copper(II) complexes with pyrazole-functionalized ligands have been synthesized and characterized, with some showing catalytic activity in the oxidation of styrene. rsc.orgrsc.org A water-stable copper-based MOF with 3,3'-dimethyl-1H,1'H-4,4'-bipyrazole has been developed for olefin separation. nih.gov

Nickel (Ni): Nickel(II) complexes with pyrazole-functionalized 1,3,5-triazopentadiene have been synthesized and structurally characterized. rsc.org

Zinc (Zn): Zinc(II) has been used to form isoreticular MOFs with this compound and its derivatives, which have been studied for hexane isomer separation. researchgate.net

Cobalt (Co): Cobalt(II) chloride forms complexes with 1,1'-dimethyl-4,4'-bipyrazole, exhibiting both first- and second-sphere coordination. nih.govresearchgate.net Cobalt(II/III) complexes with pyrazole-functionalized ligands have also been reported. rsc.org The solvothermal reaction of 3,3′,5,5′-tetramethyl-4,4′-bipyrazole with cobalt salts yields a porous coordination polymer. acs.org

Iron (Fe): While not as extensively studied as other metals, iron complexes with pyrazole-containing ligands are known. For instance, high-valent iron-imido and -nitrido complexes with a pincer-type ligand bearing two protic pyrazole groups have been investigated for their reactivity.

Iridium (Ir): Iridium(III) complexes with pyrazole-containing ligands have been synthesized and investigated for their potential applications, including as anticancer agents and in light-emitting electrochemical cells. nih.govacs.org Protic NCN pincer-type iridium(III) complexes bearing pyrazole arms have also been reported. acs.org

Silver (Ag): Silver(I) forms coordination polymers with 3,3′,5,5′-tetramethyl-4,4′-bipyrazole, with the structure being dependent on the counter-anion. mdpi.comcdu.edu.au These complexes exhibit interesting photoluminescence properties.

Manganese (Mn): Although specific examples with this compound are less common in the provided context, manganese is a versatile transition metal known to form a wide range of coordination complexes with N-donor ligands.

The following table provides an overview of some transition metal complexes with bipyrazole ligands:

| Metal | Ligand | Complex Formula | Structural Features |

| Cu(II) | 3,3'-dimethyl-1H,1'H-4,4'-bipyrazole | [Cu3(OH)2(Me2BPZ)2] | Water-stable MOF with hexagonal pores. nih.gov |

| Co(II) | 1,1'-dimethyl-4,4'-bipyrazole | [CoCl2(C8H10N4)]n | Zigzag chain structure with bitopic Me2bpz links. nih.govresearchgate.net |

| Zn(II) | 3,3',5,5'-tetramethyl-4,4'-bipyrazole | [Zn(Me4BPZ)] | 3-D porous network with square-shaped channels. acs.org |

| Ag(I) | 3,3',5,5'-tetramethyl-4,4'-bipyrazole | [Ag(CF3CO2)(Me4bpzH2)] | 1-D polynuclear zig-zag structure. mdpi.com |

| Ir(III) | 4-fluoro-4'-(1H-pyrazol-1-yl)-[1,1'-biphenyl]-2-carbonitrile | [Ir(ppfn)2(DTBP)]+ | Pseudooctahedral geometry for use in LECs. acs.org |

Spectroscopic and Structural Analysis of Complexes (e.g., Single-Crystal X-ray Diffraction, IR, NMR)

The elucidation of the precise arrangement of atoms and the nature of bonding within this compound-based coordination compounds relies heavily on a combination of spectroscopic and crystallographic techniques.

Infrared (IR) Spectroscopy is a valuable tool for identifying the functional groups present in the complexes and for probing the coordination environment of the ligand. cdnsciencepub.comresearchgate.netnih.gov The vibrational frequencies of the pyrazole ring are sensitive to coordination with a metal ion. For example, shifts in the C=N and N-H stretching frequencies upon complexation can confirm the involvement of the pyrazole nitrogen atoms in bonding to the metal center. In complexes containing polyatomic anions like nitrate, the IR spectrum in the 1700–1800 cm⁻¹ region can be used to distinguish between different coordination modes (e.g., monodentate, bidentate) of the anion. cdnsciencepub.com

Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly ¹H and ¹³C NMR, is instrumental in characterizing the structure of these complexes in solution. researchgate.netrsc.orgchemicalbook.com The chemical shifts of the pyrazole protons and carbons are affected by the coordination to a metal ion. For instance, in the ¹H NMR spectrum of a free pyrazole ligand, specific signals correspond to the protons at different positions on the ring. chemicalbook.comresearchgate.net Upon coordination, these signals may shift, providing evidence of the ligand-metal interaction. researchgate.net In some cases, the NH proton signal of the pyrazole ring, which may be broad or absent in the free ligand due to tautomerism, can become sharper and shift upon complexation. researchgate.net For diamagnetic complexes, NMR can provide detailed information about the symmetry and isomeric purity of the compound in solution.

| Technique | Information Obtained | Example Application with Bipyrazole Complexes |

| Single-Crystal X-ray Diffraction (SCXRD) | Precise 3D atomic arrangement, bond lengths, bond angles, coordination geometry, crystal packing. | Determination of zig-zag vs. linear polymer chains in Ag(I) complexes based on the counter-anion. mdpi.com |

| Infrared (IR) Spectroscopy | Identification of functional groups, probing of ligand coordination modes, anion coordination information. | Observing shifts in C=N and N-H stretching frequencies to confirm ligand-metal bonding. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structure in solution, ligand coordination environment (for diamagnetic complexes), isomeric purity. | Monitoring changes in the chemical shifts of pyrazole protons upon coordination to a metal center. researchgate.net |

Structure-Property Relationships in Bipyrazole Coordination Compounds

The properties of coordination compounds derived from this compound are intrinsically linked to their structural and electronic characteristics. By systematically modifying the ligand, metal ion, and other components of the complex, it is possible to tune the resulting properties for specific applications.

Modulation of Coordination Geometry and Electronic Properties

The coordination geometry around the metal center and the electronic properties of the resulting complex can be systematically altered by several factors:

Nature of the Metal Ion: The choice of the transition metal ion plays a crucial role in determining the preferred coordination number and geometry. For example, Cu(II) often forms square planar or distorted octahedral complexes, while Zn(II) and Cd(II) typically favor tetrahedral geometries. researchgate.netacs.org The electronic configuration of the metal ion also dictates the magnetic and optical properties of the complex.

Counter-Anions: Non-coordinating or weakly coordinating anions can influence the self-assembly of coordination polymers. As seen in the silver(I) complexes with Me₄bpzH₂, the trifluoroacetate (B77799) and triflate anions lead to different supramolecular structures due to their varying coordination abilities and roles in hydrogen bonding. mdpi.com

Reaction Conditions: Factors such as solvent, temperature, and the metal-to-ligand ratio can direct the synthesis towards discrete molecular complexes or extended coordination polymers. researchgate.net

| Modulating Factor | Effect on Structure/Properties | Example |

| Ligand Substitution | Alters steric hindrance, dihedral angle, and electronic properties. | Methyl groups on the bipyrazole ligand influence the final structure of coordination polymers. mdpi.comresearchgate.net |

| Metal Ion | Dictates coordination geometry and electronic/magnetic properties. | Different metal ions (Co, Zn, Cd, Cu) with the same bipyrazole ligand result in complexes with distinct structures. researchgate.net |

| Counter-Anion | Influences the supramolecular assembly and dimensionality of coordination polymers. | CF₃CO₂⁻ and CF₃SO₃⁻ anions lead to different Ag(I)-bipyrazole coordination polymer structures. mdpi.com |

Magnetic Properties of Bipyrazole-Based Metal Complexes

The magnetic properties of coordination compounds containing paramagnetic metal ions are a subject of significant interest, with potential applications in molecular magnetism and materials science. lucp.net In polynuclear complexes where two or more metal centers are bridged by ligands like this compound, magnetic exchange interactions can occur between the unpaired electrons of the metal ions. mdpi.comacs.orgnih.gov

This interaction, mediated by the bridging ligand, can be either:

Antiferromagnetic (AFM): The electron spins on adjacent metal centers align in opposite directions, leading to a cancellation or reduction of the magnetic moment.

The nature and strength of the magnetic coupling (often quantified by the exchange coupling constant, J) are highly sensitive to structural parameters such as the metal-metal distance and the geometry of the bridging pathway. lucp.net For pyrazole-bridged dinuclear copper(II) complexes, the presence of other bridging ligands, such as azide (B81097) or acetate (B1210297), can dramatically influence the magnetic behavior. mdpi.com For instance, some pyrazole-bridged Cu(II) complexes with an additional acetate bridge exhibit ferromagnetic behavior, while those with an azide bridge show antiferromagnetic interactions. mdpi.com This has been attributed to the concept of orbital complementarity or counter-complementarity, where the symmetry of the magnetic orbitals on the metal ions and the bridging ligands dictates the sign of the magnetic exchange. mdpi.comnih.gov In some cases, weak ferromagnetic coupling has been observed in dicopper complexes with a pyrazole bridge. nih.gov

| Complex System | Bridging Ligands | Observed Magnetic Behavior | Reference |

| Dinuclear Cu(II) | Pyrazole and Acetate | Ferromagnetic (FM) | mdpi.com |

| Dinuclear Cu(II) | Pyrazole and Azide | Antiferromagnetic (AFM) | mdpi.com |

| Dinuclear Cu(II) | Hydroxyl and Pyrazolato | Strong Antiferromagnetic (AFM) | nih.gov |

Advanced Applications of 1h,1 H 4,4 Bipyrazole Derivatives in Materials Science

Catalytic Systems Based on Bipyrazole Metal Complexes

Metal complexes incorporating 1H,1'H-4,4'-bipyrazole and its derivatives as ligands have demonstrated significant potential as catalysts in a variety of organic transformations. The bidentate nature of the bipyrazole ligand allows for the formation of stable chelate structures with a wide range of transition metals, which can serve as active centers for catalytic reactions. The electronic properties of the bipyrazole ligand, which can be tuned through substitution on the pyrazole (B372694) rings, play a crucial role in modulating the reactivity and selectivity of the metal center.

Bipyrazole metal complexes have been successfully employed as catalysts in both oxidation and reduction reactions. In the realm of oxidation catalysis, copper(II) complexes with bipyrazole-based ligands have shown notable activity in the oxidation of catechols to ortho-quinones nih.gov. The catalytic efficiency of these complexes is influenced by the nature of the ligand and the counter-anion of the copper salt, with turnover rates varying significantly depending on these factors nih.gov. For instance, the oxidation rate of catechol can be significantly enhanced by using specific bipyrazole-copper acetate (B1210297) complexes nih.gov.

Furthermore, dimeric copper(II) complexes with pyrazole derivatives have been utilized for the green oxidation of primary and secondary alcohols using hydrogen peroxide as the oxidant in water nih.gov. These catalysts exhibit high selectivity, converting secondary alcohols to ketones with over 92% selectivity, while primary alcohols are predominantly oxidized to carboxylic acids nih.gov.

In the domain of reduction catalysis, ruthenium(II) complexes featuring pyrazolyl-pyridyl-pyrazole ligands have demonstrated exceptionally high activity in the transfer hydrogenation of ketones acs.org. These catalysts can achieve very high turnover frequencies, highlighting the potential of bipyrazole-type ligands in designing efficient reduction catalysts acs.org. Similarly, manganese complexes with pyrazole-containing pincer ligands have been developed for the hydrogenation of nitroarenes to anilines under mild conditions nih.gov. The chemoselectivity of these catalysts allows for the reduction of the nitro group in the presence of other reducible functional groups nih.gov.

Table 1: Catalytic Activity of Bipyrazole Metal Complexes in Organic Synthesis

| Catalyst System | Substrate | Product | Key Findings |

|---|---|---|---|

| Copper(II) complexes with bipyrazole-based ligands | Catechol | o-Quinone | Catalytic activity is strongly dependent on the ligand structure and the copper salt anion, with rates up to 25.0854 µmol L⁻¹min⁻¹ observed. nih.gov |

| Dimeric copper(II) complexes with pyrazole derivatives | Secondary Alcohols | Ketones | High product selectivity (>92%) for ketones. nih.gov |

| Dimeric copper(II) complexes with pyrazole derivatives | Primary Alcohols | Carboxylic Acids | Major product is the carboxylic acid, with selectivity increasing for shorter chain alcohols. nih.gov |

| Ruthenium(II) pyrazolyl-pyridyl-pyrazole complex | Ketones | Alcohols | Exceptionally high catalytic activity in transfer hydrogenation, with turnover frequencies up to 720,000 h⁻¹. acs.org |

| Manganese pincer complex with pyrazole ligand | Nitroarenes | Anilines | High yields and excellent chemoselectivity for the hydrogenation of nitroarenes to anilines. nih.gov |

The enhancement of catalytic activity by bipyrazole ligands is attributed to several key mechanistic features. In many instances, a phenomenon known as metal-ligand cooperation is at play, where both the metal center and the ligand actively participate in the catalytic cycle jmaterenvironsci.com. The protic nature of the N-H group on the pyrazole ring can be particularly important. Coordination to a metal center increases the acidity of this proton, allowing the ligand to act as a proton shuttle or to be deprotonated to form a pyrazolato complex, which can alter the electronic properties and reactivity of the metal center jmaterenvironsci.com.

In the case of dicopper(II) complexes for catechol oxidation, the proposed mechanism involves an inner-sphere electron transfer process where the catechol substrate binds to the active copper species acs.org. The bipyrazole ligand facilitates the formation of a dinuclear complex, which is believed to be the active catalytic species. The catalytic cycle involves the reduction of the copper(II) centers by the catechol, followed by re-oxidation by dioxygen acs.org.

For the transfer hydrogenation of ketones catalyzed by ruthenium(II) pyrazolyl-pyridyl-pyrazole complexes, the hemilability of the unsymmetrical ligand and the presence of the convertible N-H group are thought to be responsible for the high catalytic activity acs.org. This flexibility allows for the coordination and dissociation of parts of the ligand during the catalytic cycle, facilitating substrate binding and product release.

The development of catalytic systems based on bipyrazole metal complexes aligns well with the principles of green chemistry. A notable example is the use of dimeric copper(II) complexes with pyrazole derivatives for the oxidation of alcohols nih.gov. This system utilizes hydrogen peroxide, a green oxidant that produces water as its only byproduct, and water as a clean and environmentally benign solvent nih.gov. This approach offers a more sustainable alternative to traditional oxidation methods that often rely on stoichiometric amounts of hazardous oxidizing agents and volatile organic solvents.

The pursuit of catalysts based on earth-abundant and non-toxic metals is another key aspect of green chemistry. The development of efficient manganese-based catalysts for the hydrogenation of nitroarenes is a step in this direction, moving away from more expensive and toxic heavy metal catalysts nih.govrsc.org. The mild reaction conditions and high chemoselectivity of these catalysts also contribute to a more sustainable chemical process by reducing energy consumption and minimizing the formation of unwanted byproducts nih.gov.

Development of Functional Materials

The rigid and versatile nature of this compound and its derivatives makes them excellent candidates for the construction of functional materials with applications in gas sorption and electronics. By coordinating with metal ions, these ligands can self-assemble into highly ordered, porous structures or one-dimensional coordination polymers with interesting physical and chemical properties.

Hybrid ultramicroporous materials (HUMs) are a class of porous coordination polymers that are particularly promising for gas separation and storage applications due to their small pore sizes (< 7 Å) scielo.org.za. The use of this compound derivatives as organic linkers in the synthesis of HUMs has led to the development of materials with tailored gas sorption properties.

For example, a series of isostructural HUMs have been synthesized using 4-(3,5-dimethyl-1H-pyrazol-4-yl)pyridine, a derivative of bipyrazole, in combination with different metal cations and inorganic pillar ligands rsc.org. These materials exhibit strong binding sites for acetylene (C₂H₂) and weaker affinity for carbon dioxide (CO₂), leading to high selectivity for C₂H₂/CO₂ separation rsc.org. By fine-tuning the pore size and chemistry through crystal engineering, a benchmark material for this separation was achieved rsc.org.

Another example involves the use of 3,3',5,5'-tetramethyl-1H,1'H-4,4'-bipyrazole as a linker to create dichromate-pillared HUMs osti.gov. These materials exhibit permanent porosity and show selective gas sorption properties. The data from single-component gas sorption measurements for some of these materials are presented in the table below.

Table 2: Gas Sorption Data for Bipyrazole-Based Hybrid Ultramicroporous Materials

| Material | Gas | Temperature (K) | Uptake (mmol g⁻¹) | Reference |

|---|---|---|---|---|

| DICRO-7-Cu | CO₂ | 195 | ~2.7 | osti.gov |

| DICRO-7-Cu | N₂ | 77 | ~1.8 | osti.gov |

| DICRO-8-Cu | CO₂ | 195 | ~2.5 | osti.gov |

| DICRO-8-Cu | N₂ | 77 | ~1.5 | osti.gov |

| SIFSIX-21-Ni | C₂H₂ | 298 | ~3.5 | rsc.org |

| SIFSIX-21-Ni | CO₂ | 298 | ~1.5 | rsc.org |

While the majority of metal-organic frameworks are electrical insulators, there is growing interest in developing electrically conductive MOFs for applications in electronic devices and sensors acs.orgnih.gov. The incorporation of redox-active ligands and the creation of efficient charge transport pathways are key strategies in this endeavor.

Research has shown that the electrical conductivity of a metal-organic framework containing 3,3',5,5'-tetramethyl-4,4'-bipyrazole as a ligand can be significantly enhanced through the inclusion of guest molecules nih.gov. Specifically, the adsorption of iodine (I₂) into the pores of MFM-300(V) leads to a dramatic increase in electrical conductivity, from 1.7 x 10⁻¹⁰ S/cm to 1.2 x 10⁻⁴ S/cm nih.gov. This enhancement is attributed to host-guest charge transfer, where the iodine acts as an electron acceptor, creating charge carriers within the framework nih.gov. This finding demonstrates the potential of bipyrazole-based MOFs as components in chemiresistive sensors, where a change in conductivity signals the presence of a specific analyte.

Furthermore, pyrazole-based fluorescent sensors have been developed for the detection of metal ions such as Zn²⁺ and Cd²⁺ acs.orgnih.gov. These sensors operate on a "turn-on" fluorescence mechanism, where the coordination of the metal ion to the pyrazole ligand leads to a significant increase in fluorescence intensity nih.gov. While not directly related to bulk conductivity, these sensor applications highlight the potential of bipyrazole derivatives in the design of materials for detecting and signaling the presence of specific chemical species through changes in their electronic or photophysical properties.

Synthesis of Polymers with Bipyrazole Moieties

The rigid, nitrogen-rich structure of this compound and its derivatives makes them valuable building blocks, or tectons, for the synthesis of advanced polymers. The two adjacent nitrogen atoms in each pyrazole ring can act as coordination sites for metal ions, leading to the formation of coordination polymers and metal-organic frameworks (MOFs). researchgate.net

One common method for synthesizing polymers with bipyrazole moieties involves the reaction of a bipyrazole ligand with a metal salt. For instance, a novel coordination polymer, Hg(Me2BPZ), was prepared by reacting 3,3'-dimethyl-1H,1'H-4,4'-bipyrazole (H2Me2BPZ) with mercury(II) acetate. researchgate.net The resulting polymer features a three-dimensional network where the deprotonated bipyrazole ligand links the mercury(II) ions. researchgate.net Similarly, silver(I) coordination polymers have been synthesized by reacting 3,3′,5,5′-tetramethyl-4,4′-bipyrazole (Me4bpzH2) with silver(I) salts like Ag(CF3CO2) and Ag(CF3SO3). mdpi.com The structure of these polymers can be influenced by the anion present in the metal salt. mdpi.com

Another approach involves the synthesis of polyazomethines, also known as Schiff base polymers. This can be achieved through the polymerization of a bipyrazole-containing monomer with a dialdehyde, such as terephthalaldehyde. For example, a polyazomethine incorporating a pyrazole moiety (PAZm/Py4) was synthesized from the polymerization of 4-((4-chlorophenyl) diazenyl)-1H-pyrazole-3,5-diamine with terephthalaldehyde. nih.gov These synthesis methods open pathways to materials with tailored properties, such as thermal stability and specific electronic or optical characteristics. researchgate.netnih.gov

Table 1: Examples of Polymers Synthesized with Bipyrazole Moieties

| Polymer Name/Formula | Bipyrazole Derivative | Other Reactants | Polymer Type |

|---|---|---|---|

| Hg(Me2BPZ) | 3,3'-dimethyl-1H,1'H-4,4'-bipyrazole | Mercury(II) acetate | Coordination Polymer |

| [Ag(CF3CO2)(Me4bpzH2)] | 3,3′,5,5′-tetramethyl-4,4′-bipyrazole | Silver(I) trifluoroacetate (B77799) | Coordination Polymer |

| [Ag(CF3SO3)(Me4bpzH2)] | 3,3′,5,5′-tetramethyl-4,4′-bipyrazole | Silver(I) trifluoromethanesulfonate | Coordination Polymer |

Energetic Materials Research

The this compound framework is a subject of significant interest in the field of energetic materials. Its inherent characteristics, such as high nitrogen content, rigid and compact structure, good thermal stability, and low sensitivity, make it an ideal backbone for designing and synthesizing new high-energy-density materials (HEDMs).

Design and Synthesis of Nitrogen-Rich Bipyrazole Energetic Compounds

The primary strategy in designing energetic compounds from bipyrazole backbones is to introduce explosophoric groups, such as nitro (-NO2) or nitramino (-NHNO2) groups, onto the heterocyclic rings. mdpi.com The introduction of nitro groups is particularly effective as it improves the oxygen balance and enhances the detonation performance of the resulting material. mdpi.com

The synthesis of these nitrogen-rich compounds typically involves multi-step nitration reactions. Different nitrating agents and conditions are employed depending on the specific bipyrazole derivative and the desired degree of nitration. mdpi.com For example, a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) is a common nitrating system used to introduce nitro groups onto the carbon atoms of the pyrazole ring. mdpi.com The high nitrogen content of the bipyrazole core combined with the energy-rich functional groups results in compounds with high positive heats of formation, a key characteristic of energetic materials. nih.gov

Researchers focus on creating derivatives that balance high performance with acceptable thermal stability and low sensitivity to external stimuli like impact and friction. nih.gov This often involves creating energetic salts by combining a nitrogen-rich bipyrazole-based anion or cation with a suitable counter-ion. nih.govacs.org

Table 2: Key Features of Bipyrazole Backbone for Energetic Materials

| Feature | Description | Contribution to Energetic Properties |

|---|---|---|

| High Nitrogen Content | The bipyrazole molecule (C6H6N4) has a significant mass percentage of nitrogen. | Leads to a large positive heat of formation and the release of a high volume of nitrogen gas (N2) upon detonation, a thermodynamically stable product. |

| Structural Rigidity | The fused ring system provides a rigid and planar structure. | Contributes to higher crystal density, which is directly related to detonation velocity and pressure. |

| Thermal Stability | The aromatic pyrazole rings are inherently stable. | Results in energetic materials that are less prone to accidental detonation from heat, enhancing safety during handling and storage. |

Computational Prediction of Detonation Performance Parameters

Before undertaking the often hazardous and costly synthesis of new energetic materials, computational methods are widely used to predict their performance and properties. scispace.comresearchgate.net For bipyrazole-based energetic compounds, these computational studies are crucial for screening potential candidates and guiding synthetic efforts.

Quantum mechanical methods, particularly Density Functional Theory (DFT), are employed to calculate fundamental properties of the molecules. These properties include the heat of formation (HOF) and the density of the material in its solid state. semanticscholar.org A high positive heat of formation and high density are primary indicators of a powerful energetic material. semanticscholar.org

Once these fundamental parameters are determined, empirical or thermochemical codes are used to predict detonation performance. The Kamlet-Jacobs (K-J) equations are a well-established empirical method for estimating detonation velocity (D) and detonation pressure (P) based on the material's elemental composition, density, and heat of formation. scispace.comsemanticscholar.org More advanced predictions can be made using thermochemical codes like Cheetah, which simulate the chemical equilibrium of detonation products. scispace.com Recently, machine learning and deep learning models, such as directed message-passing neural networks (D-MPNN), have been developed to predict detonation properties with high accuracy based solely on the molecular structure. scispace.comnih.govmdpi.com

Table 3: Commonly Predicted Performance Parameters for Energetic Materials

| Parameter | Symbol | Unit | Significance | Computational Method |

|---|---|---|---|---|

| Density | ρ | g/cm³ | Higher density generally leads to higher detonation performance. | DFT, X-ray crystallography (for known structures) |

| Heat of Formation | ΔHf | kJ/mol | A higher positive value indicates more energy stored in the molecule. | DFT (Isodesmic reactions) |

| Detonation Velocity | D | km/s | The speed at which the detonation wave travels through the explosive. mdpi.com | Kamlet-Jacobs equations, Thermochemical codes (e.g., Cheetah), Machine Learning |

| Detonation Pressure | P | GPa | The pressure of the shock wave produced by the detonation. | Kamlet-Jacobs equations, Thermochemical codes (e.g., Cheetah), Machine Learning |

Theoretical and Computational Investigations of 1h,1 H 4,4 Bipyrazole Systems

Density Functional Theory (DFT) Studies

DFT has become a standard method in quantum chemistry for investigating the electronic structure of many-body systems. uob.edu.ly It is widely used to predict a variety of molecular properties with a good balance of accuracy and computational cost. alrasheedcol.edu.iqirjweb.com

The geometry of 1H,1'H-4,4'-bipyrazole, particularly the dihedral angle between the two pyrazole (B372694) rings, is a key determinant of its electronic properties and ability to coordinate with metal ions. DFT calculations are used to find the most stable conformation of the molecule by optimizing its geometry to a minimum on the potential energy surface. irjweb.com

For substituted 4,4'-bipyrazoles, such as 3,3′,5,5′-tetramethyl-4,4′-bipyrazole, the conformation is influenced by the steric repulsion of the substituents. mdpi.com In one silver(I) coordination polymer, the dihedral angle between the pyrazole rings of this substituted ligand was found to be 0°, indicating a planar conformation. mdpi.com However, in the absence of the steric hindrance from methyl groups, the parent this compound is also expected to favor a planar or near-planar conformation to maximize π-conjugation between the two aromatic rings. The optimization process involves calculating bond lengths and angles to achieve the lowest energy state. irjweb.comresearchgate.net For pyrazole rings, typical bond lengths determined by X-ray diffraction and supported by calculations are consistent across various derivatives. nsf.gov

| Parameter | Typical Value Range | Method |

|---|---|---|

| N–N Bond Length | 1.34 - 1.37 Å | X-ray, DFT |

| C–N Bond Length | 1.32 - 1.35 Å | X-ray, DFT |

| C–C Bond Length | 1.38 - 1.42 Å | X-ray, DFT |

DFT calculations are highly effective in predicting the vibrational spectra (FT-IR and Raman) of molecules. researchgate.net Calculated harmonic vibrational frequencies are often slightly higher than experimental values due to the assumptions made in the calculations (e.g., gaseous state, harmonic approximation), but they show good correlation. researchgate.netderpharmachemica.comacs.org

For pyrazole-containing molecules, characteristic vibrations include:

N-H Stretching: The N-H stretching vibration is a key feature of the pyrazole ring.

C=C and C=N Stretching: These vibrations typically occur in the 1400-1650 cm⁻¹ region. derpharmachemica.com

Ring Deformation: Pyrazole ring deformation modes are found at lower frequencies, for instance, around 634-640 cm⁻¹. derpharmachemica.com

In studies of various pyrazole derivatives, the calculated vibrational wavenumbers have shown excellent agreement with experimental data, aiding in the definitive assignment of spectral bands. uob.edu.lyderpharmachemica.comacs.org

HOMO-LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs). rjpbcs.com The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a critical parameter for describing a molecule's chemical reactivity and kinetic stability. rjpbcs.comnih.gov A small energy gap implies high polarizability, low kinetic stability, and higher chemical reactivity. rjpbcs.comnih.govresearchgate.net For pyrazole derivatives, the HOMO and LUMO are often π-type orbitals distributed across the ring system. researchgate.net The energy gap for related azole compounds has been calculated to be in the range of 5-9 eV, indicating good stability. wuxibiology.combiointerfaceresearch.com

Molecular Electrostatic Potential (MEP): The MEP map is a visual tool used to identify the electrophilic and nucleophilic sites of a molecule. rjpbcs.comajchem-a.com It plots the electrostatic potential onto the electron density surface.

Negative Regions (Red/Yellow): These areas are rich in electrons and are susceptible to electrophilic attack. For pyrazole systems, a negative potential is typically located around the sp²-hybridized nitrogen atom, which has a lone pair of electrons. rjpbcs.comresearchgate.net

Positive Regions (Blue): These areas are electron-deficient and are prone to nucleophilic attack. In pyrazoles, a strong positive potential is found around the acidic N-H proton. rjpbcs.comresearchgate.net

Neutral Regions (Green): These areas have a near-zero potential. ajchem-a.com

The MEP analysis is crucial for understanding how this compound would interact with other species, such as in hydrogen bonding or coordination to metal centers. rjpbcs.commdpi.com

Fukui Functions: The Fukui function is a local reactivity descriptor derived from conceptual DFT that helps to predict the most reactive sites within a molecule for nucleophilic and electrophilic attacks. researchgate.netniscpr.res.inscm.com It measures the change in electron density at a specific point when an electron is added to or removed from the system. scm.com

f+(r): Predicts sites for nucleophilic attack (where an electron is added to the LUMO).

f-(r): Predicts sites for electrophilic attack (where an electron is removed from the HOMO).

For pyrazole systems, Fukui function analysis often confirms the insights from MEP maps, identifying the sp² nitrogen as a primary site for electrophilic attack. niscpr.res.in

Beyond the HOMO-LUMO gap, DFT calculations can provide a suite of quantum chemical parameters that quantify the global reactivity of a molecule. alrasheedcol.edu.iqresearchgate.netelectrochemsci.org These descriptors help to understand and predict the behavior of this compound in chemical reactions.

Table 2: Key Quantum Chemical Parameters and Their Significance

| Parameter | Formula | Significance |

|---|---|---|

| Ionization Potential (IE) | IE ≈ -EHOMO | Energy required to remove an electron. Low IE indicates a good electron donor. alrasheedcol.edu.iq |

| Electron Affinity (EA) | EA ≈ -ELUMO | Energy released when an electron is added. High EA indicates a good electron acceptor. alrasheedcol.edu.iq |

| Chemical Hardness (η) | η ≈ (IE - EA) / 2 | Measures resistance to change in electron distribution. A large HOMO-LUMO gap corresponds to high hardness and low reactivity. alrasheedcol.edu.iqrjpbcs.com |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness. Soft molecules are more reactive. alrasheedcol.edu.iqrjpbcs.com |

| Electronegativity (χ) | χ ≈ (IE + EA) / 2 | Measures the power of an atom or group to attract electrons. alrasheedcol.edu.iq |

| Chemical Potential (μ) | μ = -χ | Represents the escaping tendency of electrons from a system. Stable compounds have negative chemical potential values. rjpbcs.com |

These parameters collectively provide a robust framework for predicting the chemical behavior of this compound. A small HOMO-LUMO gap and high softness would suggest higher reactivity. rjpbcs.comnih.gov

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing detailed information about conformational changes and intermolecular interactions. ub.edu

The this compound molecule possesses both hydrogen-bond donor (the N-H group) and acceptor (the sp²-hybridized N atom) sites. nsf.gov This dual character allows it to form strong intermolecular hydrogen bonds, which are fundamental to its crystal packing and solution behavior. acs.org

Crystal structure analyses of pyrazole and its derivatives consistently reveal the formation of supramolecular structures through N-H···N hydrogen bonds. nsf.govnih.gov Depending on the substituents and crystal packing forces, these interactions can lead to the formation of dimers, trimers, or one-dimensional chains. nsf.gov For example, the crystal structure of 4-fluoro-1H-pyrazole shows that molecules are linked into infinite one-dimensional chains by N-H···N hydrogen bonds. nsf.govnih.gov MD simulations can be used to study the dynamics and stability of these hydrogen-bonded networks in different environments, such as in various solvents or in crowded molecular conditions. ub.edumdpi.com These simulations can quantify the strength of intramolecular and intermolecular hydrogen bonds, revealing how they are influenced by the surrounding medium. ub.eduacs.org

Predictive Modeling for Material Design

Predictive modeling, utilizing computational methods, has become an indispensable tool in modern materials science. mit.edu By simulating molecules and their interactions, scientists can forecast the properties of new materials before they are synthesized, accelerating the design and discovery process. mit.edu For systems based on this compound, these models are used to correlate the molecule's structure with its potential functions and to guide the design of new ligands for specific applications.

Correlation of Molecular Structure with Advanced Properties

The properties of materials derived from this compound are intrinsically linked to its molecular structure. The presence of two pyrazole rings connected by a single bond, two hydrogen bond donors (the N-H groups), and two hydrogen bond acceptors (the lone pairs on the other nitrogen atoms) are key features that define its behavior. chemscene.com Computational chemistry provides descriptors that quantify these features, allowing for a correlation with macroscopic properties.

Table 1: Computed Molecular Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₆H₆N₄ | chemscene.com |

| Molecular Weight | 134.14 g/mol | chemscene.com |

| Topological Polar Surface Area (TPSA) | 57.36 Ų | chemscene.com |

| LogP | 0.7998 | chemscene.com |

| Hydrogen Bond Donors | 2 | chemscene.com |

| Hydrogen Bond Acceptors | 2 | chemscene.com |

The single rotatable bond allows for conformational flexibility, influencing the geometry of coordination polymers and metal-organic frameworks (MOFs). researchgate.netmdpi.com The dihedral angle between the pyrazole rings can vary, leading to either linear or zig-zag structures in the resulting polymers, which in turn affects properties like photoluminescence. mdpi.com The pyrazole rings themselves are aromatic and resistant to oxidation and reduction, contributing to the stability of materials they are part of. globalresearchonline.net

The N-H groups and the other nitrogen atoms are prime sites for coordination with metal ions and for forming hydrogen bonds. researchgate.net This makes this compound an excellent building block (ligand) in coordination chemistry. The ability of its derivatives, such as 3,3',5,5'-Tetramethyl-1H,1'H-4,4'-bipyrazole, to form stable complexes with metal ions is well-documented, leading to applications in catalysis. By modifying the bipyrazole core, for example through substitution, researchers can fine-tune the electronic and steric properties to create materials with desired characteristics, such as specific luminescent or sorption properties. mdpi.com

Computational Approaches to Ligand Design Principles

Computational methods are fundamental to modern ligand design, enabling the rational development of molecules for specific targets and functions. mit.edu The this compound structure serves as a versatile scaffold or molecular fragment in these design processes.

One powerful approach is Fragment-Based Ligand Discovery (FBLD), where small, simple molecules that bind weakly to a biological target are identified and then optimized to create more potent and selective ligands. whiterose.ac.uk The this compound unit is an ideal fragment due to its defined structure and multiple points for chemical modification.

Quantitative Structure-Activity Relationship (QSAR) studies represent another key computational tool. 2D-QSAR models, for example, have been successfully used on 1H-pyrazole-1-carbothioamide derivatives to correlate structural descriptors with their activity as enzyme inhibitors. researchgate.net Such models can predict the activity of newly designed compounds before synthesis, saving time and resources. These studies often reveal that properties related to the molecule's size, shape, and electronic distribution are critical for its biological activity. researchgate.net

Molecular docking simulations are used to predict the preferred orientation of a ligand when bound to a target protein, providing insights into the specific interactions that stabilize the complex. nih.govacs.org For pyrazole-based ligands, docking can elucidate how the molecule fits into an active site, for instance, by forming hydrogen bonds or engaging in pi-stacking interactions. nih.govmdpi.com This information is crucial for designing ligands with improved affinity and selectivity. For example, in designing coordination complexes, computational studies can predict how manipulating the electronic properties of the bipyrazole ligand will affect the photophysical properties of the resulting metal complex. hud.ac.uk The synthesis of new bidentate ligands can be guided by these computational insights, allowing for the creation of complexes with tailored electrochemical and photocatalytic properties. acs.org

Supramolecular Assembly and Host Guest Chemistry of 1h,1 H 4,4 Bipyrazole

Self-Assembly Phenomena

The spontaneous organization of molecules into ordered, non-covalently bonded structures is a cornerstone of supramolecular chemistry. 1H,1'H-4,4'-bipyrazole and its derivatives are exemplary in demonstrating various self-assembly phenomena, driven primarily by strong, directional hydrogen bonds and influenced by conformational flexibility.

In the solid state, the pyrazole (B372694) moiety is a robust synthon for forming hydrogen bonds. rsc.org The this compound molecule features two N-H groups that act as hydrogen-bond donors and two sp2-hybridized nitrogen atoms that serve as hydrogen-bond acceptors. iucr.orgaablocks.com This configuration facilitates the formation of extensive hydrogen-bonding networks.

The formation of these networks is a key principle in crystal engineering, where such predictable interactions are used to guide the assembly of molecules into a desired architecture. rsc.org In assemblies with other molecules, such as benzene-1,3,5-tricarboxylic acid, the hydrogen bonds between the protonated pyrazole and the carboxylate anions are the driving force for the creation of diverse supramolecular frameworks. rsc.org

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in materials science. This phenomenon can arise from different arrangements of molecules or from different molecular conformations in the crystal lattice. This compound and its derivatives exhibit conformational flexibility, primarily related to the dihedral angle between the two pyrazole rings. mdpi.com This torsional freedom allows the molecule to adopt various conformations, which in turn influences the crystal packing and can lead to polymorphism. researchgate.net

For example, studies on 3,5-dimethyl-1H-pyrazole-4-carboxylic acid, a related compound, have revealed the existence of polymorphism, where different polymorphs exhibit distinct hydrogen-bonding patterns and solid-state proton transfer dynamics. researchgate.net The conformation of the bipyrazole ligand is also heavily influenced by its coordination environment when it forms part of a metal complex. The steric repulsion of substituents, such as methyl groups in 3,3′,5,5′-tetramethyl-1H,1′H-4,4′-bipyrazole, controls the interplanar angle between the pyrazole rings. mdpi.com This angle can vary significantly, as seen in silver(I) complexes where the dihedral angle was 42.9° with a CF₃CO₂⁻ anion and 77.05° with a CF₃SO₃⁻ anion, leading to different packing arrangements (zig-zag vs. linear chains). mdpi.com

| Complex | Counter Anion | Dihedral Angle (°) | Resulting Structure |

| [Ag(CF₃CO₂)(Me₄bpzH₂)] | CF₃CO₂⁻ | 42.9 | Zig-zag 1D polymer |

| [Ag(CF₃SO₃)(Me₄bpzH₂)] | CF₃SO₃⁻ | 77.05 | Linear 1D polymer |

Data compiled from a study on silver(I) coordination polymers of 3,3′,5,5′-tetramethyl-4,4′-bipyrazole (Me₄bpzH₂). mdpi.com

Liquid crystals are states of matter that exhibit properties between those of conventional liquids and solid crystals. Discotic, or columnar, liquid crystals consist of disc-shaped molecules that can stack into columns, which then arrange into a two-dimensional lattice. While direct evidence for this compound itself forming liquid crystals is scarce, the pyrazole core is a known component in molecules designed to exhibit liquid crystalline behavior. uobaghdad.edu.iqnih.gov

The principle involves attaching long, flexible aliphatic chains to a rigid core, such as a bipyrazole unit. The rigid cores tend to stack via π-π interactions, while the flexible chains provide fluidity. Hydrogen bonding can play a crucial role in forming the primary supramolecular assembly that then organizes into a liquid crystalline phase. For example, supramolecular liquid crystal structures have been created from hydrogen-bonded pyrazole–benzoic acid derivatives, which form tetrameric aromatic cores surrounded by flexible chains, leading to columnar phases. researchgate.net These materials are of interest for applications such as one-dimensional ion transport. acs.org

Crystal Engineering Principles

Crystal engineering is the rational design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. rsc.orgrsc.org this compound is an excellent tecton (building block) for crystal engineering due to its rigid structure and well-defined coordination vectors.

This compound and its substituted analogues are widely used as organic linkers to construct coordination polymers and metal-organic frameworks (MOFs). rsc.orgacs.org By coordinating to metal ions through its nitrogen atoms, it can bridge metal centers to form extended networks with diverse topologies and functionalities, including porosity. acs.orgnih.gov

The solvothermal reaction of 3,3′,5,5′-tetramethyl-4,4′-bipyrazole (H₂Me₄BPZ) with various transition metals (Zn, Co, Cd, Cu) has yielded a family of coordination polymers. acs.org For instance, the zinc and cobalt analogues are isostructural, forming 3D porous networks with square-shaped channels. acs.org The copper-based framework, [Cu(Me₄BPZ)], features square Cu₄ nodes linked to eight neighboring nodes, creating a 3D porous structure. acs.org Similarly, using this compound (H₂BPZ) with nickel(II) and cobalt(II) salts has led to the synthesis of thirteen different coordination polymers, showcasing dimensionalities from 1D to 3D. researchgate.net

| Compound | Metal Ion | Dimensionality | Key Structural Feature |

| [Zn(Me₄BPZ)] | Zn(II) | 3D | Porous network with square channels |

| [Co(Me₄BPZ)] | Co(II) | 3D | Porous network with square channels |

| [Cu(Me₄BPZ)] | Cu(II) | 3D | Porous framework with Cu₄ nodes |

| [Cd(Me₄BPZ)] | Cd(II) | 3D | Nonporous network of interlinked helices |

| [Cu(H₂BPZ)₂(H₂O)₂(NO₃)₂] | Ni(II) | - | - |

| [Co(H₂BPZ)₂(CF₃SO₃)₂] | Co(II) | 2D | Coordinated triflate anions separating layers |

Table summarizing coordination networks formed with bipyrazole ligands. acs.orgresearchgate.net

The final architecture of a coordination network is not solely determined by the metal ion and the organic linker. The conformation of the ligand and the nature of the counter-anions present during crystallization play a crucial structure-directing role. mdpi.comresearchgate.net

As previously mentioned, the dihedral angle of the bipyrazole ligand can adapt to the coordination requirements of the metal center and the packing forces within the crystal. mdpi.com This conformational flexibility allows for the formation of different isomers and network topologies from the same set of components. mdpi.com

Counter-anions can influence the final structure in several ways. They can directly coordinate to the metal center, thus altering its coordination geometry and blocking sites that would otherwise be available for network extension. researchgate.net Alternatively, they can remain as non-coordinating guests within the framework's voids, balancing the charge and influencing the structure through hydrogen bonding or steric effects. researchgate.net A systematic study on Ni(II) and Co(II) complexes with H₂BPZ demonstrated this principle clearly. researchgate.net With weakly coordinating anions like ClO₄⁻ and CF₃SO₃⁻, 3D frameworks were formed where the anions were not part of the primary coordination sphere. In contrast, when anions like CH₃SO₃⁻ were used, they coordinated to the metal ions, resulting in the formation of 2D layered structures. researchgate.net This highlights the role of anions as structure-directing agents, capable of tuning the dimensionality and properties of the resulting material. researchgate.netrsc.org

Host-Guest Interactions

The incorporation of 1H,1'H-bipyrazole and its derivatives into macrocyclic frameworks facilitates the creation of defined cavities capable of recognizing and binding guest molecules. These interactions are governed by a combination of non-covalent forces, including hydrogen bonding, electrostatic interactions, and π-π stacking.

Macrocycles containing the bipyrazole unit exhibit selective recognition of various guest molecules. The specific size, shape, and electronic properties of the macrocyclic cavity, dictated by its constituent parts, determine its affinity for different guests.

Research into pyrazole-containing macrocycles has demonstrated their capacity for molecular recognition. For instance, pyrazole-pyrrole hybrid macrocycles have been synthesized to create systems with both hydrogen-bond donor and acceptor sites, predisposing them for molecular recognition applications. rsc.org While not exclusively based on 1H,1'H-bipyrazole, these systems highlight the principle of using the pyrazole moiety to construct recognition sites.

In a related context, aza-macrocycles incorporating 1H-pyrazole units have been used to create self-assembled metalloboxes. These structures show selectivity in guest binding, with the internal cavity of a copper(II)-based metallocage selectively encapsulating a single chloride anion. researchgate.net This selectivity arises from the precise geometric and electronic environment created by the pyrazole-containing ligands and the metal centers.

Furthermore, the versatility of the pyrazole unit is evident in the development of multi-responsive host-guest systems. For example, an azo-macrocycle, while not a bipyrazole, was designed to encapsulate bipyridinium salts, demonstrating how the size and binding properties of a macrocyclic host can be controlled by external stimuli like light and pH to achieve selective guest uptake and release. mdpi.com

The encapsulation of guest molecules within bipyrazole-based macrocycles is a key area of study, with significant findings in the binding of anions and neutral molecules. The primary binding mechanisms involve hydrogen bonding and electrostatic interactions.

Detailed studies on a 1H-pyrazole azacryptand, a complex macrocyclic host, have shown its ability to encapsulate a variety of oxoanions such as nitrate, sulfate, and phosphate, as well as water molecules. aablocks.com Crystallographic and solution-state studies confirmed that hydrogen bonding and electrostatic forces are the major drivers for anion binding within the macrocycle's cavity. aablocks.com The macrocycle demonstrates the ability to bind these guests across a wide range of protonation states, showcasing the adaptability of the pyrazole-based binding pocket. aablocks.com

The binding of guest molecules can be quantified through various analytical techniques. The following table summarizes representative binding data for a host-guest system involving a macrocyclic host and a bipyridinium guest, illustrating the strength of these non-covalent interactions.

| Host-Guest System | Binding Constant (K) | Technique |

| Azo-macrocycle ⊃ Bipyridinium salt (G1) | (2.1 ± 0.3) × 10³ M⁻¹ | ¹H NMR Titration |

This data is for a representative hydrogen-bonded azo-macrocycle and a bipyridinium guest, illustrating the types of interactions studied in related systems. mdpi.com

In another example, a self-assembled metallobox formed from copper(II) ions and two aza-macrocycles containing 1H-pyrazole units was shown to encapsulate a water molecule in its interior. researchgate.net This encapsulation is a result of the specific architecture of the metallocage, which provides a suitably sized and shaped cavity for the guest.